molecular formula C19H32O3 B3429392 2-[2-(Nonylphenoxy)ethoxy]ethanol CAS No. 74342-10-2

2-[2-(Nonylphenoxy)ethoxy]ethanol

Cat. No. B3429392
CAS RN: 74342-10-2
M. Wt: 308.5 g/mol
InChI Key: RRLGETDMEIMLQU-UHFFFAOYSA-N
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Description

“2-[2-(Nonylphenoxy)ethoxy]ethanol” is a chemical compound with the molecular formula C19H32O3 . Its average mass is 308.456 Da and its monoisotopic mass is 308.235138 Da . It is also known by other names such as “Ethanol, 2-(2-(nonylphenoxy)ethoxy)-” and “2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol” among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are determined by its molecular structure. Its molecular formula is C19H32O3 , and it has an average mass of 308.456 Da and a monoisotopic mass of 308.235138 Da . More research is needed to determine other physical and chemical properties such as boiling point, melting point, and solubility.

Scientific Research Applications

Extraction and Analysis Techniques

Research has demonstrated the use of 2-[2-(Nonylphenoxy)ethoxy]ethanol and its derivatives in extraction and analytical techniques. For instance, Field and Reed (1999) utilized hot water with ethanol as a modifier to extract nonylphenol polyethoxy carboxylates (NPECs) from sludge samples. This method was particularly effective in recovering NPECs using ethanol-modified hot water, highlighting the compound's utility in environmental analysis and extraction processes (Field & Reed, 1999).

Surface Chemistry and Catalysis

Surface-mediated reactions involving ethanol derivatives, including this compound, have been a topic of interest. Liu et al. (2009) studied the transformation of ethanol on gold surfaces, revealing insights into the oxidation processes and the formation of various carbonyl compounds. This research has implications for understanding surface chemistry and catalysis involving ethanol derivatives (Liu et al., 2009).

Industrial Applications in Catalysis

Investigations into the catalytic activities of various materials have included the use of ethanol derivatives. Phung et al. (2014) explored the conversion of ethanol over different commercial aluminas, identifying the formation of ethylene and other products. This research contributes to the broader understanding of industrial catalysis and the role of ethanol derivatives in these processes (Phung et al., 2014).

Chemical Synthesis

Ethanol derivatives are also significant in chemical synthesis. Kakimoto et al. (1982) transformed ethyl 2-azidopropenoate into ethyl 2-aminopropenoate using sodium or lithium ethoxide in ethanol, demonstrating the utility of ethanol derivatives in synthesizing specific compounds (Kakimoto et al., 1982).

properties

IUPAC Name

2-[2-(2-nonylphenoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3/c1-2-3-4-5-6-7-8-11-18-12-9-10-13-19(18)22-17-16-21-15-14-20/h9-10,12-13,20H,2-8,11,14-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLGETDMEIMLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872587
Record name 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27176-93-8, 74342-10-2
Record name Ethanol, 2-(2-(nonylphenoxy)ethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027176938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-(nonylphenoxy)ethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[2-(2-Nonylphenoxy)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(nonylphenoxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.886
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 74342-10-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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